6-(Benzyloxy)-3-iodoquinolin-4(1H)-one
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Overview
Description
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group at the 6-position, an iodine atom at the 3-position, and a quinolin-4-one core, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-iodoquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is the iodination of 6-(benzyloxy)quinolin-4(1H)-one using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure selective iodination at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The quinolin-4-one core can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or halides, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted quinolin-4-ones, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic transformations.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3-iodoquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzyloxy and iodine substituents can enhance the compound’s binding affinity and specificity for its molecular targets. The quinolin-4-one core can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxyindole: Shares the benzyloxy group but has an indole core instead of a quinoline core.
3-Iodoquinolin-4(1H)-one: Lacks the benzyloxy group but has the same quinoline core and iodine substituent.
6-Benzyloxyquinolin-4(1H)-one: Similar structure but without the iodine substituent.
Uniqueness
6-(Benzyloxy)-3-iodoquinolin-4(1H)-one is unique due to the combination of the benzyloxy group, iodine atom, and quinolin-4-one core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12INO2 |
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Molecular Weight |
377.18 g/mol |
IUPAC Name |
3-iodo-6-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12INO2/c17-14-9-18-15-7-6-12(8-13(15)16(14)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
BUYQIPWMOIIRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)I |
Origin of Product |
United States |
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